4-chloro-N-methyl-2-nitroaniline
Overview
Description
4-Chloro-N-methyl-2-nitroaniline is a nitro-aromatic amine. It is used almost exclusively as an intermediate in the synthesis of pigments . It is a yellow crystalline powder that is insoluble in water .
Synthesis Analysis
The synthesis of 4-chloro-2-nitroaniline involves the acetylation of 2-nitroaniline followed by chlorination . The process begins with the treatment of 2-nitroaniline with acetyl chloride at room temperature with continuous stirring. The orange-colored 2-nitroacetanilide formed is then filtered and dried .Molecular Structure Analysis
The molecular structure of 4-chloro-2-nitroaniline is recognized by single-crystal XRD analysis . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions . In the 4-chloro-2-nitroaniline molecule, one hydrogen of the amine group is attached to the nearer ortho position nitro group oxygen atom, forming an N–H…O intramolecular hydrogen bonding interaction .Chemical Reactions Analysis
4-Chloro-2-nitroaniline forms explosive products on reaction with nitric acid. It can also react with oxidizing agents .Physical And Chemical Properties Analysis
4-Chloro-2-nitroaniline has a density of 1.4±0.1 g/cm^3, a boiling point of 317.7±27.0 °C at 760 mmHg, and a flash point of 146.0±23.7 °C . It is thermally stable up to 115 °C . The molecule has a molar refractivity of 47.3±0.3 cm^3, a polar surface area of 58 Å^2, and a molar volume of 132.7±3.0 cm^3 .Scientific Research Applications
Environmental Degradation Studies
Research has shown that certain nitroaromatic compounds, closely related to 4-chloro-N-methyl-2-nitroaniline, are used in industrial and agricultural sectors, leading to environmental challenges. Studies on the anaerobic degradation of these compounds by specific microbial strains offer insights into potential environmental remediation methods. The microbial strains Geobacter sp. KT7 and Thauera aromatica KT9 have been found to utilize these compounds as carbon and nitrogen sources under anaerobic conditions, revealing intricate networks of degradation pathways (Duc, 2019).
Structural and Theoretical Investigations
Significant work has been conducted on the structural analysis of compounds similar to 4-chloro-N-methyl-2-nitroaniline. For instance, studies using X-ray diffraction, vibrational, and quantum chemical investigations have been done on related molecular complexes. These studies provide insights into the physical and chemical properties of these compounds, which are crucial for various applications in material science and chemistry (Arjunan et al., 2012).
Solubility and Thermodynamics
Understanding the solubility of nitroaniline derivatives in various solvents is essential for their preparation, purification, and theoretical studies. Research on the solubility and solution thermodynamics of these compounds in different solvents aids in optimizing their preparation and purification processes, which is critical for their industrial applications (Li et al., 2017).
Photoaffinity Probes
4-Chloro-N-methyl-2-nitroaniline derivatives have been synthesized for use as photoaffinity probes in biochemical studies. These compounds aid in understanding molecular interactions and functions in biological systems, providing a valuable tool for biochemical and pharmaceutical research (Lamotte et al., 1994).
Aerobic Degradation Pathways
Studies on the aerobic degradation of nitroaniline compounds by specific bacteria strains contribute to our understanding of bioremediation techniques. These bacteria can use nitroaniline compounds as sole sources of carbon, nitrogen, and energy, indicating their potential for environmental cleanup applications (Khan et al., 2013).
Molecular Structure Analysis
Research on the molecular structure and charge transfer of nitroaniline derivatives contributes to the field of nonlinear optics. Theoretical studies using density functional theory (DFT) and vibrational analyses provide insights into the molecular structure and electronic properties of these compounds, which are relevant for material science and optical applications (Jasmine et al., 2016).
Safety And Hazards
Future Directions
The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline was developed by a slow evaporation method at 40 °C . This represents a promising direction for future research, as organic NLO single crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
properties
IUPAC Name |
4-chloro-N-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTBHMSHJATKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371638 | |
Record name | 4-chloro-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-2-nitroaniline | |
CAS RN |
15950-17-1 | |
Record name | 4-chloro-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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